molecular formula C25H18O B1581444 4,4'-Diphenylbenzophenone CAS No. 3478-90-8

4,4'-Diphenylbenzophenone

Cat. No.: B1581444
CAS No.: 3478-90-8
M. Wt: 334.4 g/mol
InChI Key: QRQHCGWCUVLPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Benzophenone (B1666685) Research

The scientific investigation of benzophenone, the parent compound of the diaromatic ketones, began in the latter half of the 19th century. Early reports, such as those by Carl Graebe in 1874, laid the groundwork for understanding its basic chemistry. Initially, research focused on fundamental synthesis methods, such as the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride, and its basic properties. rsc.org

Over time, the scope of benzophenone research expanded dramatically as its utility became more apparent. A key discovery was its function as a photoinitiator, a molecule that can absorb light energy to generate reactive species that initiate polymerization. sellchems.com This property established benzophenones as crucial components in UV-curing applications for inks, coatings, and adhesives. lencolo37.comsongwon.com The benzophenone structure evolved into a versatile scaffold, where the addition of different substituents to its phenyl rings allowed for the fine-tuning of its properties. This led to the development of a wide array of derivatives, including:

Substituted Benzophenones for UV Protection: Derivatives like oxybenzone (B1678072) and dioxybenzone (B1663609) were developed for use in sunscreens as UV absorbers.

Precursors for High-Performance Polymers: The quest for materials with high thermal stability led to the use of derivatives like 4,4'-dihydroxybenzophenone (B132225) and 4,4'-difluorobenzophenone (B49673) as monomers in the synthesis of advanced polymers such as polyetheretherketones (PEEK). justia.commdpi.com

Probes in Chemical Biology: The unique photophysical properties of benzophenones have been utilized to create probes for studying complex biological interactions.

This evolutionary path from a simple aromatic ketone to a highly functionalizable building block set the stage for the synthesis of more complex structures like 4,4'-Diphenylbenzophenone, designed to leverage an even more extended π-conjugated system for enhanced photochemical performance.

Significance of this compound in Contemporary Chemical Science

This compound, also known by the name bis(biphenyl-4-yl)methanone, holds a significant position in modern chemical science, primarily due to its enhanced photochemical properties and its role as a building block for advanced materials. Its structure, featuring two biphenyl (B1667301) groups attached to the central carbonyl, distinguishes it from simpler benzophenones and provides unique advantages.

One of its most prominent applications is as a high-efficiency Type II photoinitiator. polymerinnovationblog.com In UV-curable formulations for coatings and inks, it absorbs UV light and, in the presence of a co-initiator like a tertiary amine, generates free radicals that trigger rapid polymerization. sellchems.comspecialchem.com The extended aromatic system of the biphenyl groups enhances its ability to absorb light and facilitates the energy transfer processes necessary for efficient initiation, making it highly valuable for industrial applications where rapid and complete curing is critical. lencolo37.com

Beyond its role as a photoinitiator, this compound is significant as an intermediate and a key building block in the synthesis of functional organic materials. Researchers are exploring its use in developing materials with specific optical properties for applications in organic electronics. researchgate.netsigmaaldrich.comucm.es The rigid and planar nature of its biphenyl units makes it an attractive component for creating organic semiconductors and luminescent materials intended for devices like organic light-emitting diodes (OLEDs). The general benzophenone core has been widely investigated for OLEDs, and the specific structure of this compound makes it a candidate for developing new host and emitter materials. bldpharm.com

Scope and Objectives of Current Research Directions

Current research involving this compound and its derivatives is focused on harnessing its unique structure to create next-generation materials and to optimize its existing applications. The primary objectives span several key areas of chemical science.

A significant research direction is the development of novel and more efficient synthesis methods. For instance, studies on carbonylative coupling reactions, such as the palladium-catalyzed Suzuki coupling of 4,4'-diiodobiphenyl (B1208875) with phenylboronic acid, aim to create related diketone structures. asianpubs.org The explicit goal of such research is to produce new blue-emitting materials with high color purity, efficiency, and stability for use in advanced display technologies like OLEDs. asianpubs.org This highlights a clear objective: to design and synthesize new derivatives based on the biphenyl-ketone framework for targeted applications in organic electronics. nsc.rufrontiersin.org

Another major focus is the advancement of high-performance materials. The structural rigidity and high aromatic content of this compound make it an ideal candidate for incorporation into high-performance polymers. arkema.combohrium.com Research in this area aims to create polymers with exceptional thermal stability, mechanical strength, and specific optoelectronic properties. mdpi.com While direct polymerization of this compound is not widely reported, the objective is to use it or its derivatives as monomers to build polymer chains for demanding applications, similar to how other benzophenone derivatives are used in engineering plastics. justia.com

Furthermore, there is ongoing research to enhance its performance as a photoinitiator. The objectives include modifying its structure to improve solubility, reduce yellowing in cured films, and shift its absorption spectrum to match the output of modern light sources like LEDs. lencolo37.comsongwon.com The development of related benzophenone-carbazole structures as single-component photoinitiators for applications like 3D printing demonstrates a trend toward creating more sophisticated and efficient initiating systems based on the benzophenone scaffold.

Detailed Research and Properties

To provide a clearer understanding of this compound, the following tables summarize its physical properties and key research applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name Bis(biphenyl-4-yl)methanone
CAS Number 5623-42-7
Molecular Formula C₂₅H₁₈O
Molecular Weight 334.41 g/mol
Appearance White to light yellow crystalline solid
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol; limited solubility in water. bldpharm.com

Table 2: Summary of Research Applications and Objectives

Application AreaResearch ObjectiveKey Findings and Significance
UV Curing Develop high-efficiency photoinitiators for rapid polymerization.Acts as a Type II photoinitiator, often used with amine co-initiators, for curing coatings and inks. The biphenyl structure enhances photochemical efficiency. lencolo37.compolymerinnovationblog.combldpharm.com
Organic Electronics (OLEDs) Synthesize novel blue-emitting materials for displays.Derivatives are being synthesized via methods like carbonylative coupling to create materials with high color purity and stability for potential use as emitters or hosts in OLEDs. asianpubs.org
Advanced Materials Create building blocks for materials with specific optical properties.Utilized in the synthesis of advanced materials due to its rigid, aromatic structure which can impart desirable thermal and optical characteristics. bldpharm.com
Polymer Chemistry Develop monomers for high-performance polymers.Its structure is analogous to monomers used in high-performance polymers like PEEK, suggesting its potential for creating polymers with high thermal and chemical resistance. justia.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-phenylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQHCGWCUVLPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281360
Record name 4,4'-Diphenylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3478-90-8
Record name 4-Biphenylyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Diphenylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Diphenylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategic Functionalization of 4,4 Diphenylbenzophenone and Its Derivatives

Advanced Synthetic Routes for 4,4'-Diphenylbenzophenone Core Structures

The construction of the this compound backbone is predominantly achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation being a cornerstone synthetic strategy. In a typical procedure, an aromatic substrate is reacted with an acylating agent in the presence of a Lewis acid catalyst. For instance, the synthesis of 4,4'-difluorobenzophenone (B49673), a closely related and industrially significant analogue, is prepared by the acylation of fluorobenzene (B45895) with p-fluorobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃). primescholars.com This reaction highlights the general approach that can be adapted for the synthesis of the parent this compound structure.

Beyond these traditional methods, advanced synthetic routes aim to improve efficiency, yield, and substrate scope. One-pot multi-component reactions represent a significant advancement, allowing for the construction of complex benzophenone (B1666685) derivatives in a single synthetic operation. For example, a [3 + 2 + 1] benzannulation strategy has been developed for the synthesis of multi-arylated benzophenones. This process involves the in situ generation of a γ-phenyl-β,γ-unsaturated ketone from an acetophenone (B1666503) and a phenylacetylene, which then reacts with an α,β-unsaturated carbonyl to form the benzophenone core. egrassbcollege.ac.in

Palladium-catalyzed reactions also offer a modern alternative for constructing the benzophenone framework. These methods often exhibit high functional group tolerance and can proceed under milder conditions than classical Friedel-Crafts reactions. While specific examples for this compound are not extensively detailed, the general synthesis of benzophenones via palladium-catalyzed carbonylation of aryl halides or oxidation of diphenylmethane (B89790) derivatives showcases the potential of these advanced catalytic systems. google.com For example, the oxidation of diphenylmethane using a clean oxidant like hydrogen peroxide under microwave irradiation has been reported as a green method for benzophenone synthesis. researchgate.net

Synthetic Route Reactants Catalyst/Reagents Key Features
Friedel-Crafts AcylationAromatic Compound (e.g., Benzene (B151609) Derivative), Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃)Well-established, versatile for various aromatic ketones. google.comiitm.ac.in
[3+2+1] BenzannulationAcetophenone, Phenylacetylene, α,β-Unsaturated CarbonylKOtBu, Carboxylic AcidOne-pot synthesis of multi-substituted benzophenones. egrassbcollege.ac.in
Oxidation of DiphenylmethaneDiphenylmethane, Oxidant (e.g., H₂O₂)Iron AcetateGreen method, avoids harsh Lewis acids. researchgate.net
Palladium-Catalyzed CarbonylationAryl Halide, Carbon Monoxide, Arylboronic AcidPalladium CatalystHigh functional group tolerance, milder conditions.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups onto the this compound scaffold is critical for tuning its chemical and physical properties, particularly for its use as a monomer in high-performance polymers. The primary strategy for such modifications is nucleophilic aromatic substitution (SNAr), especially when starting with halogenated derivatives like 4,4'-difluorobenzophenone.

The electron-withdrawing nature of the central carbonyl group activates the aromatic rings towards nucleophilic attack, specifically at the para positions where the leaving groups (e.g., fluorine) are located. This inherent electronic property dictates the high regioselectivity of the functionalization. The synthesis of Poly(ether ether ketone), or PEEK, is a prime industrial example of this strategy. In this polymerization, the difluoro-monomer reacts with the bisphenolate salt of hydroquinone, where the phenoxide acts as the nucleophile, displacing the fluoride (B91410) ions to form the characteristic ether linkages of the polymer backbone. iitm.ac.inresearchgate.net

The versatility of this derivatization strategy has been demonstrated through the reaction of poly(4'-fluoro-2,5-benzophenone) with a variety of nucleophiles. This allows for the introduction of diverse functional groups, thereby modifying the polymer's properties. For example, substitution with piperidine (B6355638) or 4-tert-butylphenol (B1678320) leads to polymers with significantly altered glass transition temperatures and mechanical properties. researchgate.nethilarispublisher.com The reaction of 4-X-4′-fluorobenzophenones with salts of substituted hydroquinones further illustrates the predictable nature of these regioselective substitutions, which can be described by Hammett relationships. researchgate.net

Nucleophile Starting Benzophenone Derivative Resulting Functional Group/Linkage Application/Significance
Bisphenolate (e.g., Hydroquinone salt)4,4'-DifluorobenzophenoneAryl EtherSynthesis of PEEK polymers. iitm.ac.inresearchgate.net
PiperidinePoly(4'-fluoro-2,5-benzophenone)PiperidinoIncreases polymer glass transition temperature. researchgate.nethilarispublisher.com
4-tert-ButylphenolPoly(4'-fluoro-2,5-benzophenone)4-tert-ButylphenoxyModifies mechanical properties, improves film formation. researchgate.nethilarispublisher.com
Carbazole2,4-DifluorobenzophenoneN-CarbazolylCreates functionalized monomers for photophysical applications.

Green Chemistry Principles in this compound Synthesis

A major area of development is the replacement of traditional homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃), used in Friedel-Crafts acylations. These catalysts are typically required in stoichiometric amounts, are sensitive to moisture, and generate significant acidic waste during workup. iitm.ac.in Solid acid catalysts, including zeolites (like H-Y and H-Beta), sulfated metal oxides (e.g., sulfated zirconia), and acid-treated montmorillonite (B579905) clays, have emerged as highly effective, reusable alternatives. google.comdntb.gov.ua These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, simplifying product purification and reducing waste. google.com Zeolite H-Beta, for instance, has been shown to efficiently catalyze the acylation of aromatic ethers with carboxylic acids. iitm.ac.in

Solvent choice is another critical aspect. Efforts are directed towards solvent-free synthesis or the use of more benign solvent systems. Solvent-free methods, often assisted by microwave irradiation or mechanical ball milling, can dramatically reduce reaction times and eliminate the environmental impact associated with volatile organic solvents. researchgate.netrsc.orgijrpr.commdpi.com The oxidation of diphenylmethane to benzophenone using hydrogen peroxide as a clean oxidant in glacial acetic acid under microwave irradiation is an example of a greener approach. researchgate.net

The principle of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is also a key consideration. primescholars.comjocpr.com One-pot, multi-component reactions are inherently more atom-economical as they reduce the number of synthetic and purification steps, thus minimizing waste. researchgate.net Comparing a traditional multi-step synthesis with a more streamlined catalytic one-pot process often reveals significant improvements in atom economy and a reduction in the process E-factor (Environmental Factor), which quantifies the amount of waste generated per unit of product. wiley-vch.de

Electronic Structure and Excited State Dynamics of 4,4 Diphenylbenzophenone

Theoretical and Computational Elucidation of Electronic States

Computational chemistry provides powerful tools for probing the electronic landscapes of molecules in both their ground and excited states. For complex aromatic systems like 4,4'-Diphenylbenzophenone, these methods offer insights that are often complementary to experimental data.

Quantum mechanical calculations are instrumental in modeling the behavior of complex molecules. Density Functional Theory (DFT) is a widely used method for determining the optimized ground-state geometry and electronic properties of molecules. nih.govmdpi.com For this compound, DFT calculations can predict key structural parameters, such as the dihedral angles between the phenyl rings and the central carbonyl group, which are governed by a balance between steric hindrance and electronic conjugation. roaldhoffmann.com Functionals like B3LYP combined with basis sets such as 6-31G(d,p) are commonly employed for such calculations on benzophenone (B1666685) and its derivatives. mdpi.com

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach. rsc.orgrsc.org TD-DFT calculations on benzophenone derivatives are used to predict vertical excitation energies, which correspond to absorption maxima in UV-visible spectra, and to characterize the nature of the electronic transitions. scialert.netchemrxiv.org For aromatic ketones, the lowest energy transitions are typically the spin-forbidden n→π* transition, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital, and the spin-allowed π→π* transition. The extended π-system in this compound is expected to lower the energy of the π→π* transition compared to the parent benzophenone.

Table 1: Representative Theoretical Calculation Parameters for Benzophenone Derivatives This table provides typical parameters used in DFT/TD-DFT studies of benzophenone and its derivatives as specific calculations for this compound are not widely documented.

Parameter Typical Value/Method Purpose
Method DFT / TD-DFT Ground State Geometry / Excited State Properties
Functional B3LYP A hybrid functional balancing accuracy and cost.
Basis Set 6-31+G(d) / 6-311G(d,p) Describes the spatial distribution of electrons.

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Excitation Energies, Oscillator Strengths | Provides a comprehensive electronic profile. |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. scialert.net The HOMO acts as the primary electron donor, while the LUMO serves as the electron acceptor. In this compound, the HOMO is expected to be a π-orbital distributed across the biphenyl (B1667301) moieties, while the LUMO is likely the π* orbital of the conjugated carbonyl system. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and corresponds to the lowest energy electronic excitation. researchgate.net A smaller energy gap generally implies that the molecule can be excited by longer wavelengths of light. scialert.net

Table 2: Conceptual Frontier Orbital Energies Illustrative energy values for a generic aromatic ketone system, as specific experimental or high-level computational data for this compound are not readily available in the literature.

Orbital Conceptual Energy (eV) Description
HOMO ~ -6.3 Highest energy orbital containing electrons; electron-donating capacity.
LUMO ~ -1.8 Lowest energy orbital without electrons; electron-accepting capacity.

| Energy Gap (ΔE) | ~ 4.5 | Correlates with the lowest electronic transition energy. |

The photochemistry of benzophenones is largely dictated by the character of its lowest excited states. The n→π* transition results in an excited state where one electron resides in a non-bonding orbital on the oxygen atom and another in the π* system, giving the carbonyl group significant diradical character. This electronic configuration is key to the photoreactivity of benzophenones.

A defining feature of benzophenone and its derivatives is the highly efficient, radiationless transition between electronic states of different spin multiplicities, a process known as intersystem crossing (ISC). wikipedia.org Following excitation to the lowest singlet state (S₁), benzophenones typically undergo rapid ISC to the triplet manifold (T₁). nih.gov This process is facilitated by spin-orbit coupling, which is relatively strong when states of different orbital types (e.g., n,π* and π,π*) are close in energy, a condition known as El-Sayed's rule. youtube.com The high rate of ISC in benzophenone (~10¹⁰ s⁻¹) means that fluorescence from the S₁ state is often uncompetitive, and the subsequent photochemistry and photophysics are dominated by the T₁ state. nih.gov This spin state interconversion is crucial for processes like phosphorescence and triplet-triplet energy transfer. researchgate.net

Advanced Spectroscopic Probes of Excited State Evolution

To experimentally map the fate of a molecule after photoexcitation, time-resolved spectroscopic techniques are indispensable. These methods can track the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds.

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states in real-time. nih.gov A pump pulse excites the molecule, and a delayed probe pulse measures the absorption of the transient species created. Studies on benzophenone ketyl radical analogues, including bis(biphenyl-4-yl)methanone (an alternative name for this compound), have been conducted using nanosecond-picosecond two-color two-laser flash photolysis. researchgate.net These experiments have successfully observed the fluorescence and transient absorption spectra of the ketyl radicals in their excited state for the first time. researchgate.net The properties of these excited radicals were found to be significantly influenced by the size and electronic characteristics of the aromatic ring systems. researchgate.net For the parent benzophenone, transient absorption spectra show a short-lived absorption attributed to the S₁ state and a longer-lived absorption from the T₁ state, providing direct evidence of the rapid intersystem crossing. bgsu.edu

Table 3: Excited State Properties of Bis(biphenyl-4-yl)methanone Radical Data derived from studies on benzophenone ketyl radical analogues.

Technique Species Observed Key Finding Reference

Time-resolved emission studies provide complementary information on the decay pathways of excited states. mdpi.com Due to the efficient intersystem crossing, the fluorescence quantum yield of most benzophenones is very low, and the fluorescence lifetime is typically in the picosecond range. bgsu.edu

Conversely, phosphorescence—emission from the triplet state (T₁ → S₀)—is a characteristic feature of benzophenones. libretexts.org These emissions occur at longer wavelengths and have much longer lifetimes (microseconds to seconds) than fluorescence because the transition is spin-forbidden. libretexts.orgnih.gov Phosphorescence studies on the closely related 4-benzoylbiphenyl have been reported, providing information on the lowest excited triplet state. researchgate.net Such studies, often conducted at low temperatures to minimize non-radiative decay, allow for the characterization of the T₁ state's energy and vibrational structure. hitachi-hightech.comresearchgate.net The combination of delayed fluorescence and phosphorescence spectra can be used to determine the energy gap between the S₁ and T₁ states. researchgate.net

Table 4: Luminescence Properties of Benzophenone and Related Compounds

Property Compound Observation Significance
Fluorescence Benzophenone Very weak, short-lived (~5-20 ps) Indicates rapid depopulation of the S₁ state, primarily via ISC.
Phosphorescence Benzophenone Strong emission at low temperatures Confirms the efficient population and radiative decay of the T₁ state.

| Phosphorescence | 4-Benzoylbiphenyl | Experiments reported for the lowest excited triplet state. | Characterizes the triplet state in a structurally similar molecule. researchgate.net |

Electron Spin Resonance and Optically Detected Magnetic Resonance Investigations

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as the triplet state of a molecule. wikipedia.org Optically Detected Magnetic Resonance (ODMR) is a related, highly sensitive method that measures the microwave-induced changes in a sample's luminescence (phosphorescence or fluorescence) to probe the magnetic sublevels of an excited triplet state. chemrxiv.org

While direct ESR or ODMR studies specifically on this compound are not extensively documented in the literature, a wealth of information from studies on benzophenone and its 4,4'-disubstituted derivatives provides a strong basis for understanding its electronic properties. Investigations on 4,4'-dihalobenzophenones (where the substituents are fluorine, chlorine, or bromine) using ODMR have shown that substituents in the para positions have a profound influence on the fine-structure parameters (D and E values) of the lowest triplet state (T₁). osti.gov

These studies reveal that the spin density in the T₁ state of benzophenone, which is of ³(n,π*) character, is not confined to the carbonyl group but is significantly delocalized onto the phenyl rings. It is estimated that as much as 50% of the total spin density resides on the aromatic rings of the parent benzophenone molecule. osti.gov This delocalization is a key factor in determining the molecule's photophysical behavior.

For this compound, it is anticipated that this spin delocalization would be even more extensive. The additional phenyl substituents at the para positions would further extend the π-conjugated system, allowing the two unpaired electrons of the triplet state to delocalize over a larger molecular framework. This increased delocalization would likely lead to changes in the zero-field splitting parameters compared to the parent benzophenone, reflecting an altered distribution of the spin-spin interaction.

The table below summarizes the zero-field splitting (ZFS) parameters for benzophenone and some of its 4,4'-dihalo-derivatives, as determined by ODMR, which illustrates the effect of para-substitution.

Compound|D| (cm⁻¹)|E| (cm⁻¹)Host Crystal
Benzophenone0.15150.02164,4'-Dibromodiphenylether
4,4'-Difluorobenzophenone (B49673)0.14920.02704,4'-Dibromodiphenylether
4,4'-Dichlorobenzophenone0.13840.03364,4'-Dibromodiphenylether
4,4'-Dibromobenzophenone0.12210.03964,4'-Dibromodiphenylether

Data sourced from studies on analogous compounds to illustrate substitution effects. osti.gov

Photophysical Processes and Deactivation Pathways

Intramolecular Energy Transfer Mechanisms

Upon absorption of a photon, this compound is promoted to an excited singlet state (S₁). For many multi-chromophore molecules, the subsequent deactivation can involve the transfer of this excitation energy between different parts of the molecule, a process governed by mechanisms such as Förster (dipole-dipole) or Dexter (electron exchange) transfer. epa.gov

However, in a highly conjugated system like this compound, the electronic orbitals are delocalized over the entire molecular framework. Therefore, it is more accurate to consider the deactivation of the excited state of the molecule as a whole rather than an energy transfer between discrete "donor" and "acceptor" subunits. The dominant intramolecular energy transfer process in benzophenones is not between spatial domains but between electronic states of different spin multiplicity: the highly efficient transfer from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). This process is known as intersystem crossing (ISC) and is the principal deactivation pathway for the S₁ state in benzophenone and its derivatives. edinst.comrsc.org

Photoinduced Intramolecular and Intermolecular Charge Transfer Dynamics

Photoinduced charge transfer (CT) involves the movement of an electron from a donor region to an acceptor region following photoexcitation. nih.gov In symmetric molecules like this compound, a significant intramolecular charge transfer from one end of the molecule to the other is not expected, unlike in "push-pull" systems with distinct electron-donating and electron-withdrawing groups. gist.ac.kr

However, intermolecular charge transfer processes are highly relevant, particularly in the solid state. Studies on crystalline nanocrystals of various 4,4'-disubstituted benzophenones have revealed an efficient triplet-state self-quenching mechanism. acs.org This self-quenching occurs via a reductive charge transfer, where the triplet-excited molecule is reduced by a neighboring ground-state molecule, forming a radical anion and a radical cation.

The rate of this intermolecular CT process is strongly dependent on the electronic nature of the para-substituents. A clear correlation has been established between the triplet quenching rate constants (kq) and the Hammett σ⁺ constants of the substituents. acs.org Electron-donating groups significantly accelerate the self-quenching process. The phenyl group is considered weakly electron-donating, suggesting that solid-state this compound would also exhibit this self-quenching behavior, likely with a rate constant faster than that of unsubstituted benzophenone but slower than derivatives with strong donor groups like -NMe₂ or -OH.

The following table presents data from a study on 4,4'-disubstituted benzophenones, demonstrating the trend in triplet lifetime and quenching rate constant with the substituent's electronic properties.

4,4'-SubstituentHammett Constant (σ⁺)Triplet Lifetime (τ) in CrystalQuenching Rate Constant (kq, s⁻¹)
-NMe₂-1.7062 ps1.6 x 10¹⁰
-NH₂-1.302.1 ns4.8 x 10⁸
-OH-0.923.0 ns3.3 x 10⁸
-OMe-0.7814.3 ns7.0 x 10⁷
-H (Benzophenone)01.0 ms1.0 x 10³
-COOMe+0.480.11 ms9.1 x 10³

Data from a study on analogous compounds illustrates the trend of intermolecular charge transfer quenching. acs.org

Intersystem Crossing (ISC) and Internal Conversion (IC) Quantum Efficiencies

The photochemistry of benzophenone is characterized by an exceptionally fast and efficient intersystem crossing (ISC) process. edinst.com Upon excitation to the S₁ (n,π) state, the molecule rapidly transitions to the triplet manifold. The quantum yield of intersystem crossing (ΦISC) for the parent benzophenone molecule is near unity, meaning that almost 100% of the excited singlet states convert to triplet states. edinst.com This high efficiency is facilitated by spin-orbit coupling between the S₁(n,π) and a close-lying T₂(π,π*) state, which provides an efficient pathway for the spin-forbidden transition (El-Sayed's rule). nih.gov

Given that the core chromophore in this compound remains the benzophenone moiety, it is expected to retain this hallmark property of a near-unity ISC quantum yield. The phenyl substituents are unlikely to introduce alternative deactivation pathways that could compete effectively with the sub-picosecond to picosecond timescale of ISC in benzophenone. researchgate.net

Internal conversion (IC) is the non-radiative decay from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ → S₀). Because ISC is so overwhelmingly efficient in benzophenone, the quantum yield of fluorescence (Φf) is extremely low. Consequently, the quantum efficiency of internal conversion from the S₁ state is considered to be negligible, as ISC is the dominant non-radiative decay channel.

The table below summarizes the key photophysical quantum yields for the parent benzophenone molecule, which serve as a reliable reference for the expected behavior of this compound.

ParameterSymbolValue (for Benzophenone)Description
Fluorescence Quantum YieldΦf<0.01Efficiency of light emission from the S₁ state.
Intersystem Crossing Quantum YieldΦISC~1.0Efficiency of S₁ → T₁ conversion. edinst.com
Internal Conversion Quantum YieldΦIC<0.01Efficiency of non-radiative S₁ → S₀ decay.
Phosphorescence Quantum YieldΦp~0.74 (at 77 K)Efficiency of light emission from the T₁ state.

Photochemistry and Photoreactivity Mechanisms of 4,4 Diphenylbenzophenone

Fundamental Photochemical Transformations of 4,4'-Diphenylbenzophenone

The excited triplet state of this compound is a potent hydrogen atom abstractor and can participate in various photochemical reactions, including photoreduction and photocycloaddition.

The photoreduction of benzophenones is a classic photochemical reaction. nih.gov In the presence of a suitable hydrogen donor (RH), the excited triplet this compound abstracts a hydrogen atom to form a ketyl radical. beilstein-journals.org This process is a key step in many of its photochemical reactions.

The primary reactive intermediate in the photoreduction of this compound is the This compound ketyl radical . This radical is formed through the hydrogen abstraction from a donor molecule by the excited triplet state of the benzophenone (B1666685) derivative. The general mechanism can be represented as follows:

(C₆H₅-C₆H₄)₂C=O + hν → (C₆H₅-C₆H₄)₂C=O* (S₁) (C₆H₅-C₆H₄)₂C=O* (S₁) → (C₆H₅-C₆H₄)₂C=O* (T₁) (C₆H₅-C₆H₄)₂C=O* (T₁) + RH → (C₆H₅-C₆H₄)₂Ċ-OH + R•

The fate of the ketyl radical depends on the reaction conditions. Two primary pathways are:

Dimerization: Two ketyl radicals can dimerize to form a pinacol, in this case, 4,4',4'',4'''-tetraphenylbenzopinacol. 2 (C₆H₅-C₆H₄)₂Ċ-OH → [(C₆H₅-C₆H₄)₂C(OH)]₂

Reaction with other radicals: The ketyl radical can also react with other radicals present in the system.

The kinetics of ketyl radical decay have been studied for benzophenone in various media, showing processes like geminate recombination within a polymer cage and subsequent recombination in the bulk polymer. nih.gov

Table 1: Reactive Intermediates in the Photoreduction of this compound

Intermediate Structure Formation Role
Excited Singlet State (S₁) (C₆H₅-C₆H₄)₂C=O* Absorption of UV light Precursor to the triplet state
Excited Triplet State (T₁) (C₆H₅-C₆H₄)₂C=O* Intersystem crossing from S₁ Hydrogen abstraction

Photoinduced hydrogen abstraction is a fundamental process in the photochemistry of benzophenones. collectionscanada.gc.ca The triplet state of this compound, with its diradical nature (n,π* character), readily abstracts hydrogen atoms from a variety of substrates, including alcohols, hydrocarbons, and amines. collectionscanada.gc.ca

The efficiency of hydrogen abstraction depends on several factors:

Nature of the Hydrogen Donor: The bond dissociation energy of the C-H bond in the donor molecule is a critical factor. Weaker C-H bonds lead to faster abstraction rates.

Solvent: The solvent can influence the nature of the excited state and the accessibility of the hydrogen donor.

Temperature: As with most chemical reactions, the rate of hydrogen abstraction generally increases with temperature.

Computational studies on benzophenone itself have shown that the hydrogen abstraction process has a small kinetic barrier. nih.gov The reaction is more favorable for accessible hydrogens.

The Paterno-Büchi reaction is a [2+2] photocycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane (B1205548). nih.gov This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles.

For this compound, the reaction proceeds via the addition of its excited triplet state to an alkene. The mechanism involves the formation of a 1,4-diradical intermediate, which then cyclizes to form the oxetane ring.

(C₆H₅-C₆H₄)₂C=O* (T₁) + R₂C=CR₂ → (C₆H₅-C₆H₄)₂Ċ-O-CR₂-ĊR₂ (C₆H₅-C₆H₄)₂Ċ-O-CR₂-ĊR₂ → Oxetane

The regioselectivity and stereoselectivity of the Paterno-Büchi reaction are influenced by the stability of the diradical intermediate and steric factors.

This compound as a Photoinitiator in Polymerization

Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization. researchgate.net this compound can be used in UV-curable formulations for coatings, inks, and adhesives.

As a Type II photoinitiator, this compound requires a co-initiator, typically a hydrogen donor like a tertiary amine or an alcohol. The mechanism of free radical generation involves the following steps:

Photoexcitation: this compound absorbs UV light and is promoted to its excited triplet state.

Hydrogen Abstraction: The excited this compound abstracts a hydrogen atom from the co-initiator, forming a ketyl radical and an amine-derived radical. (C₆H₅-C₆H₄)₂C=O* (T₁) + R₂N-CH₂R' → (C₆H₅-C₆H₄)₂Ċ-OH + R₂N-ĊHR'

Initiation: The amine-derived radical is typically the primary initiating species for the polymerization of monomers like acrylates and methacrylates.

The kinetics of this process are influenced by the concentration of the photoinitiator and co-initiator, the light intensity, and the reactivity of the monomer. Studies on benzophenone have detailed the decay kinetics of the triplet state and the resulting ketyl radicals in polymer matrices. nih.govresearchgate.net The rate of polymerization is dependent on the rate of free radical generation.

Table 2: Key Steps in Free Radical Generation by this compound

Step Reaction Description
1. Photoexcitation PI + hν → PI* Absorption of a photon to form the excited state.
2. Hydrogen Abstraction PI* + Co-initiator → Ketyl Radical + Co-initiator Radical Formation of the initiating radical.

While benzophenone derivatives are well-established as free-radical photoinitiators, their direct use in initiating ionic polymerization is not a common or well-documented process.

Anionic Photoinitiation: There is no direct, well-established mechanism for this compound to initiate anionic polymerization. Anionic polymerization is typically initiated by strong nucleophiles, and the species generated from the photolysis of this compound are radical in nature.

Cationic Photoinitiation: Direct cationic photoinitiation by this compound is also not a primary pathway. However, benzophenones can be used in "free-radical promoted cationic polymerization". nih.gov In this process, the radicals generated from the photoinitiator system can be oxidized by an onium salt (e.g., a diaryliodonium or triarylsulfonium salt) to generate a cation that can initiate cationic polymerization. nih.gov

(C₆H₅-C₆H₄)₂Ċ-OH + Ar₂I⁺ → (C₆H₅-C₆H₄)₂C=O + H⁺ + ArI + Ar•

The generated proton (H⁺) or other cationic species can then initiate the polymerization of monomers like epoxides and vinyl ethers. The efficiency of this process depends on the redox potentials of the involved species.

It is important to note that specific research and detailed mechanistic studies on the role of this compound in ionic photoinitiation processes are limited in the scientific literature. The information presented here is based on the general principles of benzophenone photochemistry and its application in free-radical promoted cationic systems.

Control over Polymerization Chain Propagation and Termination

This compound, as a derivative of benzophenone, plays a significant role in photopolymerization processes, primarily acting as a Type II photoinitiator. Upon absorption of ultraviolet (UV) light, it undergoes excitation from its ground state to a singlet excited state, followed by efficient intersystem crossing to a more stable triplet excited state. This triplet state is the primary reactive species responsible for initiating polymerization.

The control over chain propagation and termination in free-radical polymerization is crucial for determining the final properties of the polymer. purdue.educmu.edu In systems initiated by this compound, the mechanism involves hydrogen abstraction from a synergistic molecule, often a tertiary amine, to generate initiating radicals. This process is characteristic of Type II photoinitiators. The benzophenone triplet abstracts a hydrogen atom from the amine, creating a ketyl radical and an aminoalkyl radical. The latter is typically the species that initiates the polymerization of monomers, such as acrylates.

The rate of initiation is directly influenced by the concentration of the photoinitiator and the co-initiator, as well as the intensity of the light source. Research has shown that increasing the concentration of the photoinitiator system can lead to a higher rate of polymerization and final monomer conversion. For instance, studies on related benzophenone systems have demonstrated that the inclusion of an amine co-initiator significantly enhances the degree of conversion of monomers. nih.gov

ParameterEffect on PolymerizationResearch Finding
Initiator Concentration Increased concentration generally leads to a higher rate of polymerization and may decrease average molecular weight due to a higher number of termination events.In systems using benzophenone derivatives, higher initiator concentrations resulted in significantly higher degrees of monomer conversion. nih.gov
Co-initiator (Amine) Essential for radical generation in Type II systems. Its concentration affects the efficiency of the initiation step.The combination of a benzophenone derivative with a tertiary amine exhibited high polymerization rates.
Light Intensity Higher intensity increases the rate of radical formation, leading to faster polymerization but potentially more termination.The rate of polymerization was found to increase with greater light intensity in related systems.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), offer more precise control over polymer chain growth by minimizing irreversible termination steps. mdpi.com While this compound is primarily used in conventional free-radical polymerization, its efficiency as a radical generator makes it a subject of interest for developing new controlled photopolymerization systems.

Reversible Photoswitching and Photoregulated Systems Involving this compound Analogues

The rigid, photoactive scaffold of benzophenone has been exploited in the design of molecular switches and photoregulated systems. While this compound itself is not a classic photoswitch, its analogues, particularly those incorporating photochromic moieties like diarylethenes, can exhibit reversible photoswitching behavior. nih.govnih.gov These systems can alternate between two distinct isomers upon irradiation with different wavelengths of light, leading to changes in their physical and chemical properties, such as absorption spectra, fluorescence, and molecular geometry.

The fundamental principle involves integrating the benzophenone core into a larger molecular architecture that can undergo a reversible photochemical reaction. For example, a diarylethene-based molecular switch can be designed where the benzophenone unit acts as a modulating group or is part of the conjugated system that undergoes cyclization and cycloreversion reactions upon UV and visible light irradiation, respectively. nih.gov

The efficiency of such photoswitching systems depends on several factors, including the quantum yields of the forward and reverse reactions, the thermal stability of the isomers, and the fatigue resistance (the number of switching cycles before degradation). Research into these systems focuses on tuning the molecular structure to optimize these properties. For example, replacing certain aromatic groups within the switch can suppress irreversible side reactions that hamper the photoswitching capability. nih.gov

The application of these photoregulated systems is vast, with potential uses in optical data storage, molecular machines, and smart materials. The reversible change in properties allows for external, light-based control over the system's function. For instance, fluorescent photoswitchable nanoparticles have been developed that can be turned "on" and "off" with light, a property useful for high-contrast biological imaging. nih.gov

Analogue/System TypeSwitching MechanismKey Properties & Findings
Diarylethene-based switches Photoinduced 6π-electrocyclization (ring-closing) and cycloreversion (ring-opening).Can modulate properties like (anti)aromaticity of adjacent rings through reversible photoswitching. nih.gov
Conjugated Polymer Nanoparticles Incorporation of a photochromic unit (e.g., diarylethene) into a fluorescent polymer backbone.Demonstrates high-contrast fluorescence switching (up to 90-fold) with excellent repeatability upon UV/visible light exposure. nih.gov
Azobenzene-containing polymers Trans-cis isomerization of the azobenzene (B91143) unit upon light irradiation.While not directly a benzophenone analogue, this is a classic example of a photoregulated system whose principles can be integrated with benzophenone chemistry.

The study of photoexcited states of benzophenone derivatives is crucial for understanding and designing these advanced materials. nih.gov The energy levels and lifetimes of the triplet states, for instance, are critical parameters that influence the efficiency of energy transfer and subsequent photochemical reactions within a photoregulated system.

Applications of 4,4 Diphenylbenzophenone in Advanced Functional Materials

Organic Light-Emitting Diode (OLED) Materials

In the realm of Organic Light-Emitting Diodes (OLEDs), the benzophenone (B1666685) moiety is a well-established building block for creating high-performance materials. nih.gov The electron-deficient nature of the carbonyl group combined with the customizable donor characteristics of its substituents allows for precise tuning of electronic properties. nih.gov 4,4'-Diphenylbenzophenone and its derivatives can function as both emitters, the molecules that generate light, and as host materials, which form a matrix to disperse and support the emitters within the emissive layer of an OLED. nih.govresearchgate.net

Design Principles for High-Efficiency this compound-Based Emitters and Hosts

The design of efficient OLED materials based on the this compound framework is guided by several key principles aimed at optimizing charge transport, exciton formation, and light emission.

For Host Materials:

High Triplet Energy (ET): To be an effective host for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, the material must possess a triplet energy level higher than that of the emitter (guest). nih.gov This prevents the back-transfer of energy from the guest to the host, ensuring that excitons are confined on the emitter for efficient light production. Benzophenone-based hosts have demonstrated high ET levels, typically in the range of 2.53 eV to 3.02 eV. nih.gov

Bipolar Charge Transport: An ideal host should facilitate the transport of both electrons and holes to ensure a balanced charge flux within the emissive layer. noctiluca.eu This balance is crucial for locating the recombination zone within the emissive layer, maximizing the probability of exciton formation on the guest emitters and improving device efficiency and lifetime.

Thermal and Morphological Stability: OLEDs operate at elevated temperatures, making high thermal stability essential. Materials based on benzophenone exhibit good thermal stability, characterized by high glass transition temperatures (Tg > 100°C) and decomposition temperatures (Td > 400°C), which ensure the formation of stable and uniform amorphous films. noctiluca.eu

For Emitters:

Intramolecular Charge Transfer (ICT): By attaching electron-donating groups to the this compound core, a donor-acceptor (D-A) or D-A-D structure can be created. nih.gov This architecture promotes an ICT state upon excitation, which is crucial for achieving TADF.

Small Singlet-Triplet Energy Gap (ΔEST): For TADF emitters, a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states is required. nih.gov This allows for efficient reverse intersystem crossing (RISC), where non-emissive triplet excitons can be converted into emissive singlet excitons, theoretically enabling 100% internal quantum efficiency. nih.govmdpi.com The twisted geometry of the benzophenone core helps to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is a key strategy for minimizing ΔEST. nih.gov

High Photoluminescence Quantum Yield (PLQY): This parameter measures the efficiency of the emission process. Molecular design aims to maximize radiative decay pathways while minimizing non-radiative pathways to ensure a high PLQY.

The following table summarizes the properties of several benzophenone-based host materials used in phosphorescent OLEDs (PhOLEDs), illustrating the design principles in action.

Material IDTg (°C)Td (°C)HOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)
HA2 134434-5.40-2.202.80
HA3 194553-5.80-2.502.90
HA5 136498-5.73-2.592.69
HA6 121420-5.70-2.403.00

Data sourced from a review on benzophenone-based derivatives and represents performance of related compounds. mdpi.compreprints.org

Exciton Dynamics and Energy Transfer in OLED Architectures

In an OLED, electrical energy is converted into light through a series of steps involving charge carriers and excited states known as excitons. tue.nl When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charges travel through the transport layers and meet in the emissive layer to form excitons, which are bound electron-hole pairs. nih.govtue.nl According to spin statistics, 25% of these excitons are in the emissive singlet state and 75% are in the non-emissive triplet state in conventional fluorescent OLEDs. nih.gov

The this compound framework plays a critical role in managing these excitons. When used in TADF emitters, its structure facilitates RISC, converting the triplet excitons into singlets, thus harvesting all excitons for light emission. researchgate.net

Energy transfer is another critical process. In a host-guest system, excitons are typically formed on the host molecules due to their higher concentration. For efficient light emission from the guest, these excitons must be efficiently transferred from the host to the guest. The primary mechanisms for this transfer are:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction that transfers energy from singlet excitons on the host to the guest.

Dexter Energy Transfer: A short-range electron exchange mechanism that is responsible for the transfer of triplet excitons. researchgate.net

For these processes to be efficient, the emission spectrum of the host must have significant overlap with the absorption spectrum of the guest. ecnu.edu.cn Furthermore, as noted before, the triplet energy of the host must be greater than that of the guest to ensure unidirectional energy transfer. noctiluca.eu

Device Performance Enhancement through Molecular and Architectural Optimization

The performance of OLEDs utilizing this compound derivatives can be significantly enhanced through careful molecular engineering and optimization of the device architecture.

Molecular Optimization:

Substitution Engineering: Attaching different functional groups to the phenyl rings of this compound can fine-tune its electronic properties. For instance, adding strong electron-donating groups like carbazole can improve hole transport and create TADF properties. mdpi.com Introducing bulky side groups can prevent molecular aggregation, which often leads to quenching of the emission and reduced device efficiency. nih.gov

Twisted Geometries: The inherent non-planar, twisted structure of the benzophenone core is advantageous. It disrupts intermolecular π-π stacking, which helps to maintain high emission efficiency in the solid state by reducing self-quenching effects. nih.gov This twisted structure is also key to achieving the small ΔEST needed for TADF. mdpi.com

Architectural Optimization:

Multi-layer Structures: Modern OLEDs employ complex multi-layer structures to optimize device performance. nih.gov This includes hole/electron injection layers (HIL/EIL), hole/electron transport layers (HTL/ETL), and electron/hole blocking layers (EBL/HBL). Each layer is chosen to have well-aligned energy levels with its neighbors, minimizing energy barriers for charge transport and confining excitons within the emissive layer. nih.govtue.nl

Doping Concentration: The concentration of the emitter (dopant) within the host matrix is a critical parameter. Optimizing this concentration is necessary to ensure efficient energy transfer while avoiding aggregation-induced quenching that can occur at high concentrations.

The table below shows the performance of several OLED devices using different benzophenone derivatives as either hosts or emitters, showcasing the high efficiencies that can be achieved.

Device IDRole of Benzophenone DerivativeEmitter TypeMax. External Quantum Efficiency (EQE) (%)Max. Power Efficacy (PE) (lm/W)Color
D1HA5 HostPhosphorescent25.199.1Green
D1HA6 HostPhosphorescent19.438.2Blue
DB13 EmitterFluorescent4.02.0Deep-Blue
DB17 EmitterTADFNot ReportedNot ReportedBlue-Green

Performance data sourced from various studies on benzophenone derivatives. mdpi.commdpi.commdpi.com

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This response can lead to phenomena like frequency conversion and all-optical switching. Organic molecules with extended π-conjugated systems, particularly those with a D-π-A structure, are known to exhibit significant NLO properties. ripublication.com The this compound scaffold, with its electron-accepting carbonyl group and conjugated phenyl rings, serves as an excellent platform for designing potent NLO materials.

Quantitative Assessment of Second-Order and Third-Order Nonlinear Optical Response

The NLO response of a material is described by its hyperpolarizabilities.

Second-Order NLO Response (β): Also known as the first hyperpolarizability, this property is responsible for effects like Second Harmonic Generation (SHG), where light of a certain frequency is converted to light of double that frequency. A molecule must be non-centrosymmetric (lacking a center of inversion) to exhibit a non-zero β value. nih.gov

Third-Order NLO Response (γ): The second hyperpolarizability gives rise to phenomena such as Third Harmonic Generation (THG) and two-photon absorption (TPA). Unlike the second-order response, a third-order response can be observed in both centrosymmetric and non-centrosymmetric molecules. researchgate.net

The magnitude of these responses can be quantified experimentally using techniques like the Z-scan method, which measures the nonlinear refractive index (n2) and nonlinear absorption coefficient (βabs), or calculated using quantum chemical methods. researchgate.netscirp.org While specific experimental data for this compound is scarce, theoretical studies on similar benzophenone derivatives provide insight. For example, a computational study on 4-fluoro-4-hydroxybenzophenone (4F4OHBP) using Density Functional Theory (DFT) predicted a first hyperpolarizability (β) that is 21.4 times greater than that of urea, a standard reference material for NLO studies. scispace.com This highlights the significant NLO potential of the benzophenone core.

The table below presents the calculated NLO properties for the related compound 4-fluoro-4-hydroxybenzophenone.

PropertyValue (B3LYP/6-311++G(d,p))Unit
Dipole Moment (μ)1.171Debye
Polarizability (α)1.403 x 10-30e.s.u.
First Hyperpolarizability (β)7.226 x 10-30e.s.u.

Data from a theoretical study on 4-fluoro-4-hydroxybenzophenone, provided for illustrative purposes. scispace.com

Molecular Engineering Strategies for Tailored Hyperpolarizabilities

To maximize the NLO response of materials based on this compound, several molecular engineering strategies can be employed:

Creating D-π-A Systems: The most effective strategy for enhancing the second-order NLO response (β) is to create a D-π-A molecule. ripublication.com This involves attaching a strong electron-donating group (D) to one end of the π-conjugated system and a strong electron-accepting group (A) to the other. In the case of this compound, the benzophenone unit itself acts as a moderate acceptor. By functionalizing one of the terminal phenyl rings with a potent donor (e.g., an amino or alkoxy group) and the other with a stronger acceptor (e.g., a nitro or cyano group), a powerful NLO chromophore can be created. The intramolecular charge transfer from the donor to the acceptor through the π-bridge is what gives rise to a large hyperpolarizability.

Extending π-Conjugation: Increasing the length of the π-conjugated bridge between the donor and acceptor groups generally leads to an increase in hyperpolarizability. For the this compound framework, this could be achieved by inserting additional conjugated units, such as vinyl or ethynyl groups, between the benzophenone core and the terminal phenyl rings.

Multi-branched Structures: Designing multi-branched (e.g., quadrupolar or octupolar) molecules is another advanced strategy. researchgate.net For example, attaching donor groups to both phenyl rings of this compound would create a D-A-D quadrupolar structure. While such symmetric molecules have a zero dipole moment and a small second-order NLO response, they can exhibit very large third-order NLO responses (γ), particularly for applications like two-photon absorption. academie-sciences.fr

Through these targeted molecular engineering approaches, the this compound scaffold can be systematically modified to create a new generation of high-performance NLO materials for applications in photonics and optoelectronics.

Lack of Scientific Data on this compound for Advanced Functional Material Applications

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research on the applications of the chemical compound this compound in the fields of advanced photonic applications, such as optical switching and limiting, and in the integration of photoresponsive and smart materials.

While the broader class of benzophenone derivatives is well-studied for its photochemical and photophysical properties, leading to applications in photoinitiators, UV absorbers, and photosensitizers, specific data for this compound in the context of the requested advanced functional materials is not available in the public domain.

Investigations into related compounds reveal that minor substitutions on the benzophenone core structure significantly influence their optical and electronic properties. For instance, derivatives such as 4,4'-dihydroxybenzophenone (B132225) and 4,4'-difluorobenzophenone (B49673) are utilized as monomers in the synthesis of high-performance polymers like polyetheretherketone (PEEK). Furthermore, compounds like 4,4'-bis(dimethylamino)benzophenone (Michler's ketone) exhibit significant nonlinear optical properties. However, this information cannot be directly extrapolated to this compound.

The requested article outline, focusing on "Advanced Photonic Applications: Optical Switching and Limiting" and "Photoresponsive and Smart Materials Integration," requires detailed research findings and data tables that are currently not present in the available scientific literature for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the specified applications of this compound as per the provided outline. Further experimental research would be required to determine if this specific compound possesses the properties necessary for the advanced applications .

Environmental Photochemistry and Degradation of 4,4 Diphenylbenzophenone

Mechanistic Investigations of Photodegradation in Aquatic and Atmospheric Environments

The degradation of benzophenones in the environment can proceed through two primary photochemical pathways: direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by reactive species present in the environment.

Direct photolysis occurs when a chemical absorbs photons of a specific wavelength, leading to its excitation and subsequent decomposition. Aromatic ketones like benzophenones are designed to absorb UV radiation, which is the basis for their use as UV filters and photoinitiators. However, this absorption does not always lead to efficient degradation. Many benzophenone-type UV filters are engineered for photostability to be effective in their applications. nih.govnih.gov

Studies on various benzophenone (B1666685) derivatives show that they are often resistant to direct photolysis under environmentally relevant conditions. For instance, some UV-filtering benzophenones exhibit half-lives ranging from 17 to 99 hours under laboratory UV irradiation, with similar stability observed under natural sunlight. nih.govnih.gov The quantum yield (Φ), which represents the efficiency of a photochemical process, is a key parameter in assessing direct photolysis rates. It is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. For many persistent organic pollutants, these values are quite low. While the specific quantum yield for the direct photolysis of 4,4'-Diphenylbenzophenone has not been documented in available literature, studies on other complex ketones suggest that the efficiency of decomposition can be low due to the recombination of radical intermediates. researchgate.net

Table 1: Photodegradation Half-Lives of Selected Benzophenone Derivatives This table includes data for related benzophenone compounds to provide context due to the lack of specific data for this compound.

CompoundConditionHalf-life (t½)Reference
Benzophenone-1 (BP-1)UV RadiationDisappears after 24h nih.gov
Benzophenone-3 (BP-3)Simulated SunlightPersistent after 24h nih.gov
Various UV Filters (Benzophenones)Medium Pressure UV Lamp17 - 99 hours nih.govnih.gov

Indirect photodegradation is often the dominant removal pathway for persistent organic pollutants in natural waters. This process is driven by photochemically produced reactive intermediates, primarily reactive oxygen species (ROS). The most significant of these is the hydroxyl radical (•OH), a highly reactive and non-selective oxidant. nih.gov Hydroxyl radicals are generated in sunlit waters through the photolysis of natural constituents like nitrate and dissolved organic matter (DOM). researchgate.net

Benzophenones are susceptible to degradation by •OH radicals. The reaction typically involves the addition of the hydroxyl radical to the aromatic rings or abstraction of a hydrogen atom, initiating a cascade of oxidative reactions that can lead to the breakdown of the parent molecule. nih.govnist.gov The rate of this degradation is dependent on the concentration of both the pollutant and the hydroxyl radicals.

The environmental impact of a contaminant is not solely determined by the parent compound but also by its degradation products, which can sometimes be more toxic or persistent. The photodegradation of benzophenones leads to the formation of various by-products.

In processes mediated by hydroxyl radicals, the initial products are typically hydroxylated derivatives of the parent benzophenone. researchgate.net For instance, the degradation of 4,4'-dihydroxybenzophenone (B132225) via the UV/H₂O₂ process was found to proceed through hydroxylation, carboxylation, and eventual cleavage of the aromatic rings. mdpi.com This ring cleavage results in the formation of smaller, short-chain organic acids such as glycolic acid, oxalic acid, and formic acid, which are generally more biodegradable. mdpi.com In environments where other reactive species like nitrogen dioxide radicals (NO₂•) are present (e.g., from nitrite photolysis), nitrated benzophenone derivatives can also be formed. researchgate.net

Quantitative Structure-Photodegradation Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities (including environmental fate) of chemicals based on their molecular structure. For photodegradation, a QSPR model would correlate a compound's structural features (descriptors) with its rate of degradation or quantum yield. researchgate.net

Such models are valuable for screening large numbers of chemicals for their potential persistence without the need for extensive experimental testing. Key molecular descriptors for predicting photodegradation can include molecular weight, molar absorptivity, bond dissociation energies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

Sustainable Approaches for Environmental Remediation and Contaminant Removal

Due to the persistence of benzophenone derivatives, conventional wastewater treatment plants are often ineffective at their complete removal, necessitating the development of more advanced and sustainable remediation technologies. nih.gov

Advanced Oxidation Processes (AOPs) are among the most effective methods for degrading recalcitrant organic pollutants. nih.govspringerprofessional.de These technologies are characterized by the generation of highly reactive hydroxyl radicals. Common AOPs applicable to benzophenone removal include:

UV/H₂O₂: The photolysis of hydrogen peroxide with UV light generates •OH radicals, which effectively degrade benzophenones. nih.govmdpi.com

Photo-Fenton: This process uses UV light, hydrogen peroxide, and iron salts (Fe²⁺/Fe³⁺) to produce •OH radicals. It is highly efficient for the removal of various benzophenone derivatives. nih.gov

Photocatalysis: Semiconductor materials, most notably titanium dioxide (TiO₂), can be activated by UV light to generate electron-hole pairs, which in turn produce •OH radicals and other ROS on the catalyst surface. TiO₂-based photocatalysis has been shown to be effective in degrading benzophenone compounds. nih.gov

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with pollutants or decompose to form •OH radicals.

Adsorption using materials with high surface area is another widely used and sustainable remediation technique. Activated carbon, derived from various biological sources, is a common adsorbent for removing a wide range of organic pollutants from water due to its porous structure and surface chemistry. nih.govmdpi.com

Bioremediation utilizes microorganisms to break down contaminants. While many benzophenones are resistant to biodegradation, some studies have shown that specific microbial strains or fungal treatments can effectively degrade certain derivatives. nih.gov Enhancing these biological processes, for example in biofilm reactors, is an area of ongoing research for sustainable wastewater treatment. researchgate.net

Table 2: Efficiency of Selected Remediation Technologies for Benzophenone Derivatives This table presents data for various benzophenone compounds to illustrate the efficacy of different treatment methods.

TechnologyTarget CompoundEfficiencyReference
Photocatalysis (TiO₂)Benzophenone-3 (BP-3)98% degradation nih.gov
UV/H₂O₂Benzophenone (BP)~75% removal in 30 min mdpi.com
UV/H₂O₂4,4'-dihydroxybenzophenone (HBP)~38% removal in 30 min mdpi.com

Structure Activity/property Relationship Sar/qspr Analysis of 4,4 Diphenylbenzophenone Derivatives

Computational Methodologies for SAR/QSPR Modeling

The development of SAR and QSPR models for 4,4'-diphenylbenzophenone derivatives relies on a variety of computational methodologies to calculate molecular descriptors and build predictive statistical models. These methods are essential for designing novel compounds with tailored properties.

A foundational method is Density Functional Theory (DFT) , which is used to compute the electronic structure, optimized geometry, and various molecular descriptors of the benzophenone (B1666685) derivatives. chemrxiv.org Parameters such as proton affinity, ionization energy, and electron affinity can be calculated to understand chemical reactivity and stability. chemrxiv.org For studying light-absorbing and emitting properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate electronic excitation energies and predict UV/Visible absorption spectra. chemrxiv.org

Once molecular descriptors are calculated, statistical techniques are used to build the QSAR/QSPR models. Multiple Linear Regression (MLR) is a common approach used to establish a linear relationship between the molecular descriptors (independent variables) and the property of interest (dependent variable). More advanced techniques, including machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) , are also utilized to capture complex, non-linear relationships between structure and activity/property. researchgate.net These predictive models are crucial for screening virtual libraries of compounds before undertaking expensive and time-consuming synthesis. researchgate.net The entire process, from data preparation to model training and validation, can be managed using specialized software platforms designed for molecular predictive analytics.

Correlation of Molecular Structure with Photochemical and Photophysical Activity

The photochemical and photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. Computational studies, particularly using DFT and TD-DFT, have elucidated how structural modifications tune these properties for applications such as photoinitiators in UV-curing and photopolymerization.

The photoinitiating capabilities of benzophenones are largely governed by the degree of π-conjugation and electron delocalization within the molecule. chemrxiv.org For instance, in a derivative like 4-(4-methylphenylthio)benzophenone, the extent of delocalization influences light absorption, excited-state lifetimes, and reaction selectivities. chemrxiv.org TD-DFT calculations can predict the UV-Visible absorption spectra, revealing that extended delocalization of π-electrons leads to absorption at higher wavelengths (a bathochromic shift). chemrxiv.org

Solvent interactions also play a critical role. The solvatochromic behavior of benzophenone derivatives can differ significantly depending on the substituents. nih.gov Specific solvent-solute interactions, not just solvent polarity, can influence the absorbance energies. nih.gov Computational models can simulate these interactions to evaluate structural changes and their impact on absorbance properties. nih.gov This understanding allows for the fine-tuning of benzophenone derivatives for specific applications by modifying their substituent groups to achieve desired absorption and emission characteristics. chemrxiv.org

Predictive Models for Material Performance and Environmental Behavior

QSPR and QSAR models are increasingly used to predict the performance of materials derived from this compound derivatives and to assess their environmental impact.

Material Performance: In polymer science, QSPR models can predict key properties of polymers based on the structure of their monomer units. researchgate.net For polyesters derived from 4,4'-dihydroxybenzophenone (B132225), for example, properties such as glass transition temperature (Tg), thermal decomposition temperature (Td), yield strength, and elongation-at-break can be correlated with the structure of the diol used in polymerization. researchgate.net By systematically changing the monomer structure (e.g., varying the length of an aliphatic diol), these properties can be finely tuned. researchgate.net Such predictive models are invaluable for designing new polymers with specific thermal and mechanical characteristics, potentially as alternatives to petroleum-based materials. researchgate.net

Environmental Behavior: The widespread use of benzophenone derivatives as UV filters has raised concerns about their environmental fate and potential toxicity. mdpi.comnih.gov QSAR models are developed to predict the environmental behavior of these compounds, such as their persistence, bioaccumulation, and toxicity to aquatic organisms. mdpi.comnih.gov For instance, QSAR models have been used to predict the toxicity of various chemicals, including benzoxazinones (related heterocyclic compounds), to organisms like Daphnia magna. nih.gov These models use molecular descriptors to estimate the potential ecotoxicological effects of existing and newly designed chemicals, providing a means to prioritize hazardous substances and design more environmentally benign alternatives. nih.govrsc.org Studies on polyesters from 4,4'-dihydroxybenzophenone have also included assays for biodegradation and ecotoxicity, showing that structural design can influence the environmental footprint of the resulting materials. researchgate.net

Below is an interactive table summarizing the properties of polyesters derived from 4,4'-dihydroxybenzophenone and various diols, illustrating the structure-property relationships.

Monomer Combination (DPBD with)Glass Transition Temp. (Tg) (°C)Thermal Decomposition Temp. (Td,5%) (°C)Yield Strength (MPa)Elongation at Break (%)
1,4-butanediol7835356215
1,6-hexanediol7134149250
1,8-octanediol6532445290
1,4-cyclohexanedimethanol7534852230

Note: Data derived from descriptive text in research on polyesters from 4,4'-dihydroxybenzophenone. researchgate.net DPBD is dimethyl 2,2'-((carbonylbis(4,1-phenylene))bis(oxy))diacetate.

Influence of Substituent Effects on Reactivity and Material Properties

Influence on Reactivity: The reactivity of the benzene (B151609) rings towards electrophilic substitution is significantly altered by substituents. Electron-donating groups (e.g., -NH2, -OH, alkyl groups) increase the electron density of the ring, making it more susceptible to attack by electrophiles. libretexts.orgpharmaguideline.com Conversely, electron-withdrawing groups (e.g., -NO2, -CN, -COOH) decrease the ring's electron density, deactivating it towards electrophilic substitution. pharmaguideline.comlibretexts.org This principle is crucial for the synthetic modification of this compound, determining the conditions required for further functionalization. The rate constants of reactions can be significantly affected; for example, in benzoquinone derivatives, electron-withdrawing substituents were found to dramatically increase the rate of reaction with thiols compared to electron-donating substituents. nih.gov

Influence on Material Properties: Substituent effects are also key to tuning the photophysical and material properties of these derivatives. In the context of UV absorbers, the nature of the substituent on the benzophenone core dictates the maximum absorption wavelength (λmax). mdpi.com Research on 2,4-dihydroxy dibenzophenone has shown that both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift in the UV absorption spectrum, which enhances UV protection performance. mdpi.com This indicates that substituents can improve the performance of benzophenone-based UV absorbers. mdpi.com The electronic properties of substituents directly influence the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting its color, light absorption efficiency, and photochemical stability.

The following table lists common substituent groups and their general electronic effects.

Substituent GroupChemical FormulaElectronic Effect
Amino-NH₂Strong Electron-Donating
Hydroxyl-OHStrong Electron-Donating
Methoxy-OCH₃Strong Electron-Donating
Methyl-CH₃Weak Electron-Donating
Phenyl-C₆H₅Weak Electron-Donating
Chloro-ClWeak Electron-Withdrawing
Carboxyl-COOHModerate Electron-Withdrawing
Cyano-CNStrong Electron-Withdrawing
Nitro-NO₂Strong Electron-Withdrawing

Interactions of 4,4 Diphenylbenzophenone with Diverse Chemical Systems

Formation and Spectroscopic Characterization of Charge-Transfer Complexes

Charge-transfer (CT) complexes are molecular assemblies formed between an electron donor and an electron acceptor molecule. The formation of such a complex typically results in the appearance of a new, often intense, absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. Spectroscopic techniques are crucial for the characterization of these complexes.

UV-Visible Spectroscopy: This is the primary tool for identifying the formation of a CT complex through the appearance of the characteristic charge-transfer band. The position (λmax) of this band provides information about the electronic properties of the donor and acceptor.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the donor and acceptor molecules upon complexation can provide insight into the sites of interaction and the extent of charge transfer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the chemical shifts of protons and carbons in the donor and acceptor molecules upon forming a complex are indicative of the charge redistribution and the geometry of the complex.

Despite a thorough search for data on 4,4'-Diphenylbenzophenone acting as either an electron donor or acceptor in the formation of charge-transfer complexes, no specific studies detailing its synthesis, formation constants, or spectroscopic characterization (UV-Vis, IR, NMR data) could be located. Research is available for other derivatives, such as N-phenyl-3,4-selenadiazo benzophenone (B1666685) imine, but not for this compound itself. uobaghdad.edu.iq

Supramolecular Assembly and Host-Guest Chemistry with this compound

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. wikipedia.org In host-guest chemistry, a larger 'host' molecule forms a complex with a smaller 'guest' molecule. wikipedia.orgnih.gov The benzophenone moiety is sometimes incorporated into larger structures to act as a photoactive component or a structural element in supramolecular assemblies. whiterose.ac.ukchemrxiv.orgnih.govyork.ac.uk

The investigation into the role of this compound in this area would focus on:

Its ability to self-assemble into larger, ordered structures.

Its participation as a 'guest' molecule encapsulated within a larger 'host' macrocycle (e.g., cyclodextrins, calixarenes).

Its incorporation into the structure of a 'host' molecule designed to bind specific guests.

Synergistic Effects and Hybrid Systems in Multi-component Research

Multi-component research often focuses on the development of hybrid materials or systems where the combination of different components leads to new or enhanced (synergistic) properties. This can involve multi-component reactions to synthesize complex molecules in a single step or the creation of hybrid materials (e.g., organic-inorganic) for applications in materials science. nih.govfrontiersin.org Benzophenone and its derivatives are often used as photoinitiators in polymer chemistry and can be incorporated into hybrid materials. researchgate.net

The study of this compound in this context would include:

Its use as a building block in multi-component reactions to form functional π-systems or complex chromophores.

Its incorporation into organic-inorganic hybrid materials, and the resulting optical, electronic, or mechanical properties of these materials.

A review of available literature did not yield specific examples or research data concerning the application of this compound in multi-component reactions or its role in creating synergistic effects within hybrid systems.

Q & A

Q. What are the optimal synthetic routes for 4,4'-Diphenylbenzophenone, and how do reaction conditions influence yield?

The Friedel-Crafts acylation is a foundational method, using aryl halides (e.g., bromobenzene) and benzoyl chloride derivatives with Lewis acid catalysts (e.g., AlCl₃). However, yields can be low (~9–15%) due to steric hindrance and competing side reactions . Advanced protocols suggest halogen substitution or catalytic carbonylation for improved regioselectivity . Optimizing reaction temperature (e.g., 80–120°C) and catalyst loading (e.g., 1.2–1.5 equivalents of AlCl₃) enhances yield .

Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound derivatives?

  • ¹H/¹³C NMR : Aromatic protons in the para-substituted phenyl groups appear as doublets (δ 7.5–8.0 ppm), while carbonyl carbons resonate at ~195 ppm .
  • IR : Strong C=O stretching at ~1650 cm⁻¹ confirms ketone formation . Discrepancies in peak splitting (e.g., unexpected singlet for symmetry) may indicate incomplete substitution or isomerization, requiring recrystallization or column purification .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Steam distillation removes unreacted starting materials, while recrystallization in ethanol/water mixtures (1:3 ratio) achieves >95% purity. Thin-layer chromatography (TLC) with hexane/ethyl acetate (4:1) monitors progress (Rf ≈ 0.7) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., fluorine, hydroxyl) modulate the photophysical properties of this compound?

Fluorine substituents increase electron-withdrawing effects, red-shifting UV absorption (λmax ≈ 280–320 nm) and enhancing quantum yield for applications in photoactive materials . Hydroxyl groups enable hydrogen bonding, altering solubility and aggregation behavior in polymer matrices . Computational DFT studies correlate substituent position with frontier molecular orbital energy gaps .

Q. What analytical challenges arise in quantifying this compound degradation products (e.g., DCBP) in environmental samples?

Co-elution with lipids or chlorinated contaminants (e.g., DDT metabolites) complicates GC-ECD analysis. Sulfuric acid cleanup and gel permeation chromatography (GPC) improve specificity, while on-column injection minimizes thermal degradation of labile compounds . Recovery rates for DCBP range 62–152%, requiring isotopic internal standards (e.g., ¹³C-labeled analogs) for accuracy .

Q. How can this compound derivatives be tailored for biological activity (e.g., enzyme inhibition)?

Triazole-functionalized derivatives exhibit elastase inhibition (IC₅₀ ≈ 10–50 µM) via hydrogen bonding with catalytic serine residues . Piperazine-linked analogs show antimicrobial activity (MIC ≈ 2–8 µg/mL) by disrupting membrane integrity . Structure-activity relationships (SAR) highlight the necessity of para-substitution for target binding .

Q. What contradictions exist in reported synthetic yields, and how can experimental design address them?

Discrepancies in yields (e.g., 9% vs. 30%) arise from variations in catalyst activation (e.g., anhydrous AlCl₃ vs. moisture-exposed batches) . Factorial design of experiments (DoE) identifies critical factors: reaction time (p < 0.05) and solvent polarity (p < 0.01) .

Methodological Considerations

Q. Which computational tools predict the reactivity of this compound in cross-coupling reactions?

Molecular docking (AutoDock Vina) and DFT (Gaussian 09) models simulate Pd-catalyzed Suzuki-Miyaura reactions, predicting regioselectivity for biphenyl derivatives. Basis sets (e.g., B3LYP/6-31G*) validate steric and electronic barriers .

Q. How do matrix effects in environmental samples impact LC-MS/MS quantification of this compound?

Lipid-rich matrices (e.g., fish tissue) suppress ionization efficiency by 20–40%. Matrix-matched calibration and post-column infusion of internal standards (e.g., deuterated analogs) correct signal suppression .

Q. What safety protocols mitigate risks during large-scale synthesis of this compound?

Use inert atmospheres (N₂/Ar) to prevent exothermic decomposition. Personal protective equipment (PPE) and fume hoods are mandatory due to aryl halide toxicity (LD₅₀ ≈ 200 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Diphenylbenzophenone
Reactant of Route 2
Reactant of Route 2
4,4'-Diphenylbenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.